3,4-Dihydroacridine-3,4-diol
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Overview
Description
3,4-Dihydroacridine-3,4-diol is a chemical compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their wide range of applications in various fields, including chemistry, biology, and medicine. The structure of this compound consists of an acridine core with two hydroxyl groups attached to the 3 and 4 positions, making it a diol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydroacridine-3,4-diol typically involves the hydroxylation of acridine derivatives. One common method is the oxidation of alkenes to vicinal diols using osmium tetroxide or potassium permanganate as oxidizing agents . The reaction conditions usually involve the use of a solvent such as pyridine or acetone and may require a catalyst to enhance the reaction rate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of eco-friendly solvents and recyclable catalysts is often emphasized to reduce environmental impact . The reaction conditions are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydroacridine-3,4-diol undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the diol to its corresponding alcohol or hydrocarbon derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Osmium tetroxide or potassium permanganate in the presence of a solvent like pyridine.
Reduction: Hydrogenation using catalysts such as palladium on carbon.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Quinones or other oxidized acridine derivatives.
Reduction: Alcohols or hydrocarbons.
Substitution: Halogenated or aminated acridine derivatives.
Scientific Research Applications
3,4-Dihydroacridine-3,4-diol has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other acridine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of materials with specific photophysical properties.
Mechanism of Action
The mechanism of action of 3,4-Dihydroacridine-3,4-diol involves its interaction with biological molecules such as DNA. The compound can intercalate into double-stranded DNA, disrupting its helical structure and affecting biological processes involving DNA and related enzymes . This intercalation is driven by charge transfer and π-stacking interactions between the acridine core and the base pairs of the DNA helix.
Comparison with Similar Compounds
Similar Compounds
Acriflavine: An acridine derivative with antibacterial properties.
Proflavine: Another acridine derivative used as a disinfectant and antibacterial agent.
Tacrine: A clinically approved acridine-based medication for the treatment of Alzheimer’s disease.
Uniqueness
3,4-Dihydroacridine-3,4-diol is unique due to its specific diol structure, which imparts distinct chemical reactivity and biological activity compared to other acridine derivatives
Properties
CAS No. |
91856-36-9 |
---|---|
Molecular Formula |
C13H11NO2 |
Molecular Weight |
213.23 g/mol |
IUPAC Name |
3,4-dihydroacridine-3,4-diol |
InChI |
InChI=1S/C13H11NO2/c15-11-6-5-9-7-8-3-1-2-4-10(8)14-12(9)13(11)16/h1-7,11,13,15-16H |
InChI Key |
WWSPLJHQONNZJI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC(C(C3=N2)O)O |
Origin of Product |
United States |
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